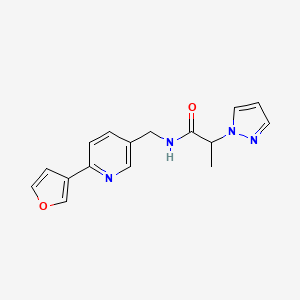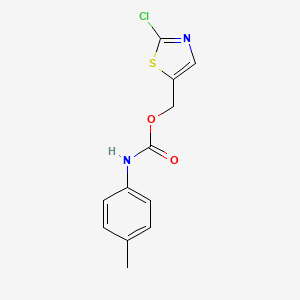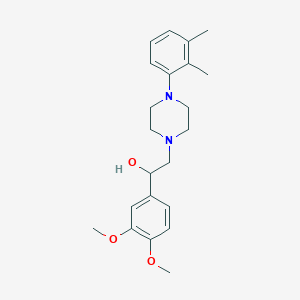
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide, also known as FPA-124, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic properties. FPA-124 belongs to the class of compounds known as pyrazoles, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis and Transformations
The compound N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide belongs to a class of chemicals that have been studied for their potential applications in various scientific research areas. While the direct studies on this specific compound are limited, research on structurally related compounds provides insights into potential applications, such as synthesis methodologies, biological activities, and the creation of novel materials.
One study focuses on the synthesis and transformations of heterocyclic compounds, highlighting the utility of furan and pyrazole derivatives in generating new chemical entities. For example, El’chaninov, Aleksandrov, and Stepanov (2018) described the synthesis of pyrazolo and benzothiazole derivatives through condensation reactions, offering pathways to novel compounds with potential applications in material science and pharmaceuticals El’chaninov, Aleksandrov, & Stepanov, 2018.
Antioxidative Activity
Another area of interest is the antioxidative properties of heterocyclic compounds, where Yanagimoto, Lee, Ochi, and Shibamoto (2002) explored the antioxidative activity of pyrroles and furans, finding significant potential in inhibiting oxidation processes. This study suggests that furan derivatives, similar in structure to the compound , could serve as effective antioxidants, which might be beneficial in developing new food preservatives or pharmaceuticals Yanagimoto, Lee, Ochi, & Shibamoto, 2002.
Luminescent Materials and Biological Sensing
Halcrow (2005) reviewed the synthesis and complex chemistry of pyrazolyl-pyridine derivatives, highlighting their use in creating luminescent lanthanide compounds for biological sensing. The findings suggest that compounds related to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide could be explored for their potential in luminescent materials, which could have applications in bioimaging and diagnostics Halcrow, 2005.
Synthetic Strategies and Material Science
Research by Stephenson and Ward (2011) on bis-bidentate bridging ligands and their coordination with transition metal dications opens avenues for creating molecular structures with specific properties. This study underscores the potential of furan and pyrazolyl derivatives in material science, particularly in designing molecular squares, cubes, and chains with applications ranging from molecular electronics to catalysis Stephenson & Ward, 2011.
Propriétés
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12(20-7-2-6-19-20)16(21)18-10-13-3-4-15(17-9-13)14-5-8-22-11-14/h2-9,11-12H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFRMMBXRXIYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(C=C1)C2=COC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide](/img/structure/B2670311.png)
![1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2670313.png)

![2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2670315.png)
![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-fluorophenyl)-2-propenenitrile](/img/structure/B2670316.png)
![1-Prop-2-enoyl-N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]piperidine-4-carboxamide](/img/structure/B2670317.png)
![1-(2-(p-Tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2670319.png)
![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2670320.png)

![1-(Difluoromethyl)-2-[(3,4-dimethylphenyl)sulfonylmethyl]imidazole](/img/structure/B2670324.png)
![3-[(5-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2670328.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2670330.png)